![molecular formula C14H22N2O B1197986 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-4-(2-propenyl)-, [1S-(1alpha,4alpha,5alpha,11aalpha)]-](/img/structure/B1197986.png)
1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-4-(2-propenyl)-, [1S-(1alpha,4alpha,5alpha,11aalpha)]-
Overview
Description
1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-4-(2-propenyl)-, [1S-(1alpha,4alpha,5alpha,11aalpha)]- is a natural product found in Virgilia oroboides, Ormosia jamaicensis, and other organisms with data available.
Scientific Research Applications
Enantioselective Synthesis in Alkaloid Derivatives
- Application : A methodology for the enantioselective synthesis of the decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine skeleton, which is found in tricyclic lupine alkaloids, was developed using 3,5-disubstituted piperidines as chiral building blocks. This methodology has led to the synthesis of the quinolizidine alkaloid virgilidone (Consonni et al., 2001).
Structural Analysis and Characterization
- Application : Studies on the structure of various compounds related to this chemical have been conducted, providing insights into their molecular configurations and crystal structures. For instance, the structure of 2-phenyl-2-dehydrosparteine, a closely related compound, was elucidated through X-ray analysis (Katrusiak, 1993).
Synthesis of Analog Compounds and Ligands
- Application : This compound has been utilized in the synthesis of various analog compounds and ligands. For example, (+)-sparteine surrogate, a chiral ligand for asymmetric transformations in organolithium intermediates and copper-, magnesium-, and palladium-mediated reactions, was synthesized from this structure (Bilke & O’Brien, 2007).
Applications in Organic Chemistry Reactions
- Application : The compound and its derivatives have been employed in various organic chemistry reactions. For example, the multicomponent reaction of l-proline, isatins, and methyl propiolates resulted in the formation of unique polyheterocyclic compounds (Cao et al., 2019).
Use in Synthesis of Antiproliferative Agents
- Application : This structure has been leveraged in synthesizing compounds with potential antiproliferative activity. For instance, 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone, synthesized from this structure, exhibited cytotoxic activity in vitro against cancer cell lines (Liszkiewicz, 2002).
properties
IUPAC Name |
10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPIBIDDZPDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Angustifoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




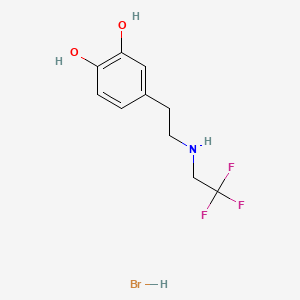
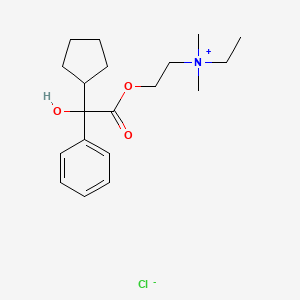


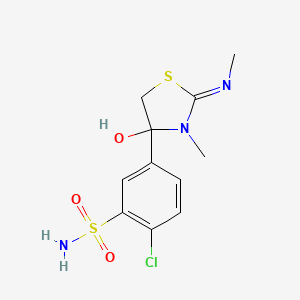
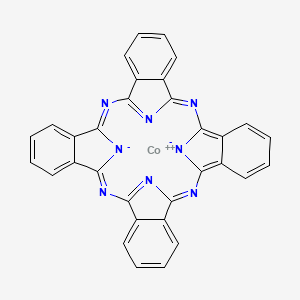
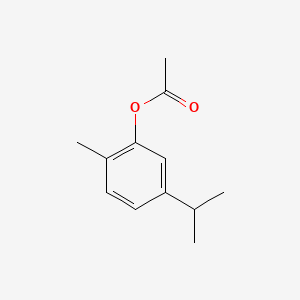
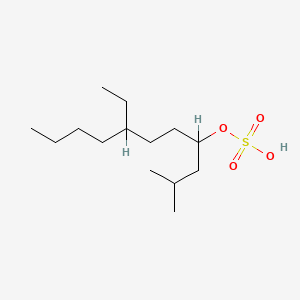
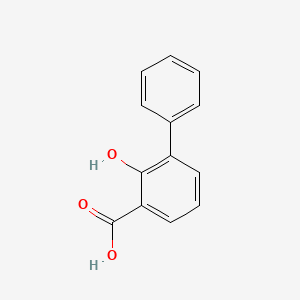
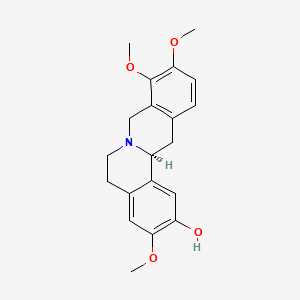
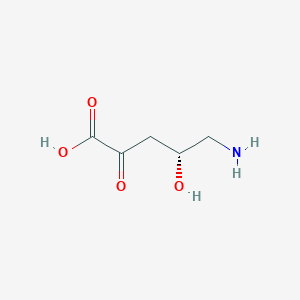
![[(1S,2R,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl] acetate](/img/structure/B1197924.png)
